molecular formula C11H12N4O4 B1530451 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol CAS No. 1478560-05-2

3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol

Cat. No.: B1530451
CAS No.: 1478560-05-2
M. Wt: 264.24 g/mol
InChI Key: HCJPLHKKFQRGIO-UHFFFAOYSA-N
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Description

3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol is a versatile small molecule scaffold with significant potential in scientific research and industrial applications. This compound features a quinazoline core substituted with a nitro group and an amino alcohol moiety, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol typically involves the following steps:

  • Nitration: The starting material, quinazolin-4(3H)-one, undergoes nitration to introduce the nitro group at the 6-position.

  • Amination: The nitro group is then reduced to an amino group, and the resulting compound is reacted with 3-chloropropane-1,2-diol to introduce the amino alcohol moiety.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield consistency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron powder and hydrogen gas.

  • Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitrosoquinazoline and nitroquinazoline derivatives.

  • Reduction: Aminoquinazoline derivatives.

  • Substitution: Alkylated quinazoline derivatives.

Scientific Research Applications

3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol has diverse applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: The compound can be used to study biological processes and interactions with biomolecules.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and antimicrobial agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, forming adducts with nucleophilic sites in biomolecules. The amino group can engage in hydrogen bonding and electrostatic interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

  • 6-Nitroquinazolin-4(3H)-one: A related compound without the amino alcohol moiety.

  • 3-[(6-Nitroquinazolin-4-yl)thio]propane-1,2-diol: A sulfur analog of the target compound.

  • Quinazolin-4(3H)-one derivatives: Various derivatives with different substituents on the quinazoline core.

Uniqueness: 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol is unique due to its combination of nitro and amino alcohol functionalities, which provide distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[(6-nitroquinazolin-4-yl)amino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4/c16-5-8(17)4-12-11-9-3-7(15(18)19)1-2-10(9)13-6-14-11/h1-3,6,8,16-17H,4-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJPLHKKFQRGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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